Cas no 1805085-29-3 (Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate)

Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate
-
- インチ: 1S/C10H11ClF2N2O2/c1-2-17-10(16)8-5(11)3-6(9(12)13)15-7(8)4-14/h3,9H,2,4,14H2,1H3
- InChIKey: SCJBZHVWADFRTB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(F)F)N=C(CN)C=1C(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 269
- XLogP3: 1.2
- トポロジー分子極性表面積: 65.2
Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029049287-1g |
Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate |
1805085-29-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate 関連文献
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
8. Book reviews
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylateに関する追加情報
Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1805085-29-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate, identified by its CAS number 1805085-29-3, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its pyridine core substituted with functional groups such as an aminomethyl side chain, a chloro group, and a difluoromethyl moiety, exhibits unique chemical properties that make it invaluable in the development of novel therapeutic agents.
The significance of Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate lies in its ability to serve as a building block for more complex molecules. The presence of the aminomethyl group provides a nucleophilic site for further functionalization, while the chloro and difluoromethyl substituents contribute to the compound's reactivity and stability under various synthetic conditions. These attributes have made it a preferred choice for researchers aiming to develop drugs with enhanced pharmacological profiles.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various disease pathways. Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate has been particularly explored in the context of creating inhibitors for enzymes involved in cancer metabolism and inflammation. For instance, studies have demonstrated its utility in synthesizing compounds that modulate the activity of kinases and other enzymes critical for tumor growth and progression.
The incorporation of the difluoromethyl group into drug candidates is well-documented for its ability to improve metabolic stability and binding affinity to biological targets. This feature has been leveraged in the design of next-generation antiviral and anti-inflammatory agents. Furthermore, the aminomethyl functionality allows for facile coupling with heterocyclic scaffolds, enabling the creation of structurally diverse libraries for high-throughput screening.
A notable application of Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate is in the synthesis of novel antipsychotic and antidepressant drugs. Researchers have utilized this intermediate to develop compounds that exhibit improved efficacy and reduced side effects compared to existing therapies. The pyridine core is particularly relevant in this context, as it is a common motif found in many psychoactive drugs due to its ability to interact with central nervous system receptors.
The synthetic methodologies involving Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate are also worth mentioning. The compound can be readily modified through nucleophilic substitution reactions, allowing for the introduction of additional functional groups such as carboxylic acids, amides, and alcohols. These modifications are crucial for tailoring the pharmacokinetic properties of drug candidates, including their solubility, bioavailability, and half-life.
In conclusion, Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1805085-29-3) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic solutions. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
1805085-29-3 (Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate) Related Products
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)
- 2228706-54-3(4-2-(dimethylamino)-3,4-difluorophenylbutanal)
- 274-49-7(Imidazo[1,5-a]pyrazine)
- 1174834-52-6(1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)
- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)
- 1311634-87-3(N-(cyanomethyl)-1-3-(trifluoromethyl)phenylcyclopropane-1-carboxamide)
- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
- 1049373-71-8(N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide)
- 1344674-94-7(3-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid)




